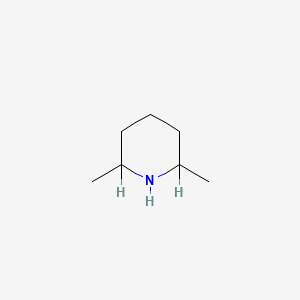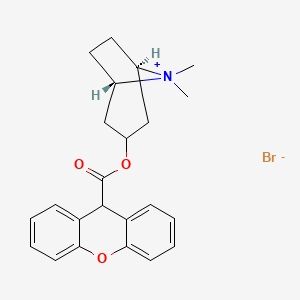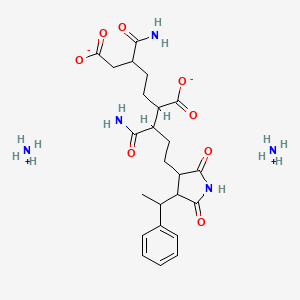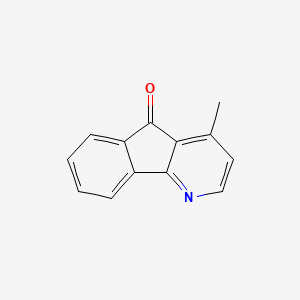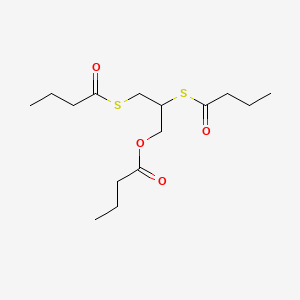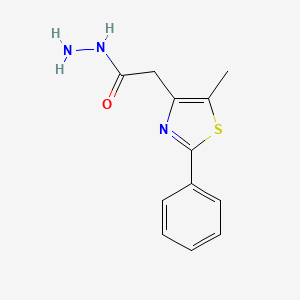
2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethanohydrazide
Vue d'ensemble
Description
“2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethanohydrazide” is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds and have gained considerable attention because of their broad applications in different fields .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the condensation of carbon disulfide with α-aminonitriles . The C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions . Various 2,5-diarylthiazole derivatives were synthesized in good yields .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles are a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . They appear in the bacitracin, penicillin antibiotics, and various synthetic drugs .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique
Antimicrobial Activity
One of the significant applications of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethanohydrazide is in the field of antimicrobial research. A study by Abdelhamid et al. (2010) synthesized derivatives of this compound and tested them against various microorganisms, indicating their potential as antimicrobial agents (Abdelhamid, K. A. Abdelall, Abdel-Riheem, & Ahmed, 2010). Similarly, Jagadale et al. (2020) synthesized novel derivatives and screened them for antimicrobial activity against several bacterial and fungal strains, demonstrating their potential in treating microbial infections (Jagadale, Bhoye, Nandurkar, Bobade, & Mhaske, 2020).
Anticancer Activity
Another critical application is in anticancer research. Gomha et al. (2014) evaluated the anticancer activity of some novel thiadiazoles and thiazoles incorporating the pyrazole moiety against the breast carcinoma cell line MCF-7, showing concentration-dependent growth inhibitory effects (Gomha, Salah, & Abdelhamid, 2014). Ravinaik et al. (2021) also designed and synthesized benzamide derivatives starting from this compound, finding moderate to excellent anticancer activity against several cancer cell lines (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Pharmaceutical Development
Collins et al. (1998) explored the modification of the phenyl alkyl ether moiety of this compound, aiming at improved aqueous solubility and PPARgamma agonistic activity, which is essential for pharmaceutical development (Collins et al., 1998). This research has potential implications for drug design and optimization.
Bioactive Compound Synthesis
This compound is also significant in synthesizing various bioactive compounds. For instance, Mahmoud et al. (2021) used it as a building block for synthesizing thiazole derivatives with potential anti-breast cancer activities (Mahmoud, Abdelhady, Elaasser, Hassain, & Gomha, 2021). Such applications showcase the versatility and utility of this compound in medicinal chemistry.
Safety And Hazards
Orientations Futures
In recent years, thiazoles, their derivatives, and isomers have gained considerable attention because of their broad applications in different fields . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Thus, the future directions in the research of thiazoles could involve the design and development of different thiazole derivatives and the study of their biological activities .
Propriétés
IUPAC Name |
2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-8-10(7-11(16)15-13)14-12(17-8)9-5-3-2-4-6-9/h2-6H,7,13H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRZCZGJROPELE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=C2)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369480 | |
| Record name | 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethanohydrazide | |
CAS RN |
300664-52-2 | |
| Record name | 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



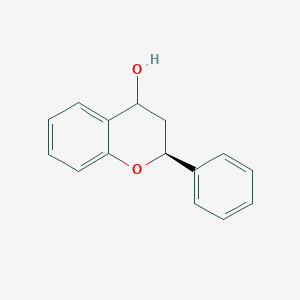
![(7-Chloro-1,3a-diaza-4,9-dithia-4H-benzo[f]indene-6-carboxylic acid 2-methyl-8-quinolyl)4,4-dioxide](/img/structure/B1222238.png)
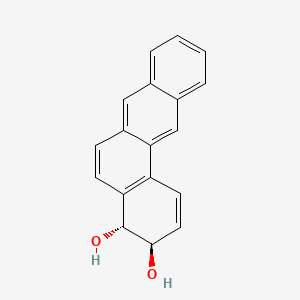
![(Furan-2-yl)[4-(3-phenylallyl)piperazin-1-yl]methanone](/img/structure/B1222242.png)
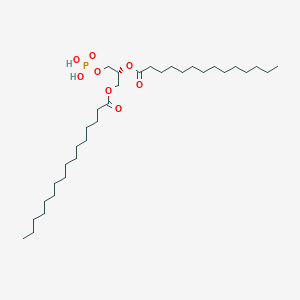
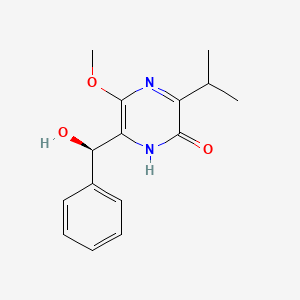
![1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-5-iodo-pyrimidine-2,4-dione](/img/structure/B1222246.png)
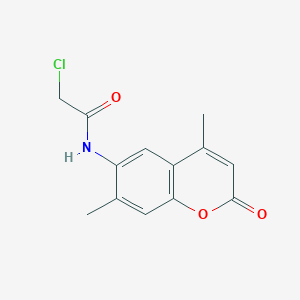
![1-Methyl-3-[6-(1-methyl-2,5-dioxo-pyrrolidin-3-yl)-2-pyridyl]pyrrolidine-2,5-dione](/img/structure/B1222248.png)
